2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol
Overview
Description
Preparation Methods
The synthesis of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol typically involves the reaction of 3-methylbut-2-en-1-amine with an appropriate alkylating agent under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction . Industrial production methods are similar but are scaled up to accommodate larger quantities and may involve continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate biochemical pathways, leading to various physiological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol can be compared with similar compounds such as:
3-Methyl-3-buten-1-ol:
3-Methylbut-3-en-1-yl Methacrylate: This compound is used in polymer synthesis and has different applications compared to this compound.
3-Methylbut-2-en-1-ol: This compound is used in fragrance and flavor industries and has distinct chemical properties.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields .
Properties
IUPAC Name |
2-[methyl(3-methylbut-2-enyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)4-5-9(3)6-7-10/h4,10H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMXXVUJOWHKMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN(C)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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